![molecular formula C6H7IN2 B1391645 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 1217018-91-1](/img/structure/B1391645.png)
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Overview
Description
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a derivative of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Synthesis Analysis
The synthesis of new cation moieties for ionic liquid designs has been a focus of research . Imidazolium derivatives are widely used in the field due to their versatility and relatively high stability . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is presented in order to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications .Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, C6H8N2, at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
This compound shows potential in the development of treatments for bacterial infections due to its antibacterial properties. It could also be effective against mycobacteria, which are responsible for diseases like tuberculosis .
Anti-inflammatory and Antitumor Applications
The anti-inflammatory properties of this compound make it a candidate for treating inflammation-related disorders. Additionally, its antitumor activities suggest it could be part of cancer therapy regimens .
Antidiabetic and Anti-allergic Effects
Research indicates that derivatives of this compound may have applications in managing diabetes and allergic reactions due to their respective antidiabetic and anti-allergic effects .
Antiviral and Antioxidant Uses
The compound’s antiviral properties are being explored for therapeutic use against viral infections. Its antioxidant capabilities also suggest it could help in combating oxidative stress-related diseases .
Anti-amoebic and Antihelmintic Properties
There is potential for this compound to be used in treatments against amoebic infections and helminthiasis, which are caused by parasitic worms .
Antifungal and Ulcerogenic Activities
The antifungal properties of this compound could lead to new treatments for fungal infections. It also has been studied for its potential ulcerogenic activities, which could have implications in gastrointestinal research .
Leukemia Cell Line Activity
In a structure-based design approach, derivatives of this class have shown cellular activity against an AML-leukemia cell line, indicating potential use in leukemia treatment .
Material Science Applications
Ionic liquids containing this compound have tunable properties, making them useful in various material science applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and more .
Future Directions
Ionic liquids have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more . Thus, the study and development of new cation moieties for ionic liquid designs, including 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, could be a promising future direction .
Mechanism of Action
- The primary targets of 3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are not clearly recognized in the literature . However, we know that it belongs to the pyrrolopyrazine scaffold, which contains both pyrrole and pyrazine rings. These rings play a crucial role in its interactions with cellular components.
Target of Action
Biochemical Pathways
properties
IUPAC Name |
3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFERXDIZKVBYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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